molecular formula C11H22ClN3O2 B15261375 2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride

2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride

Cat. No.: B15261375
M. Wt: 263.76 g/mol
InChI Key: XBLCDXOUFSRIDL-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrochloride is a synthetic organic compound that features both piperidine and morpholine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrochloride typically involves the following steps:

    Formation of the piperidine derivative: Starting with a suitable piperidine precursor, the amino group is introduced through reductive amination or other suitable methods.

    Formation of the morpholine derivative: Similarly, the morpholine ring is introduced through appropriate synthetic routes.

    Coupling of the two fragments: The piperidine and morpholine derivatives are coupled under suitable conditions, often involving a carbonyl-containing intermediate.

    Hydrochloride salt formation: The final product is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Various substitution reactions can be performed on the piperidine or morpholine rings to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrochloride may have applications in:

    Medicinal chemistry: As a potential lead compound for drug development.

    Biological research: For studying the effects of piperidine and morpholine derivatives on biological systems.

    Chemical synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and morpholine rings can interact with various receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one
  • 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrobromide

Uniqueness

The uniqueness of 2-(4-Aminopiperidin-1-yl)-1-(morpholin-4-yl)ethan-1-onehydrochloride lies in its specific combination of functional groups and its potential biological activity. Comparing it with similar compounds can help identify its unique properties and potential advantages in various applications.

Properties

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.76 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-morpholin-4-ylethanone;hydrochloride

InChI

InChI=1S/C11H21N3O2.ClH/c12-10-1-3-13(4-2-10)9-11(15)14-5-7-16-8-6-14;/h10H,1-9,12H2;1H

InChI Key

XBLCDXOUFSRIDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC(=O)N2CCOCC2.Cl

Origin of Product

United States

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